![molecular formula C21H22ClN5O3 B2397585 N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212318-84-7](/img/structure/B2397585.png)
N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H22ClN5O3 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
The compound’s mode of action would depend on its specific biological targets. It might act as an agonist, antagonist, or modulator of its targets, leading to changes in cellular signaling pathways .
The compound’s pharmacokinetics would be influenced by factors such as its lipophilicity, molecular size, and the presence of ionizable groups. The dimethoxyphenyl and carboxamide groups might enhance its solubility, while the chlorophenyl group might increase its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could include changes in gene expression, protein function, cell signaling, or cell viability .
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, acidic conditions might protonate the compound’s nitrogen atoms, potentially affecting its binding to targets .
Activité Biologique
N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
Compound A has the molecular formula C21H20ClN5O3 and a molecular weight of 403.87 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and is substituted with a chlorophenyl and dimethoxyphenyl group. This unique structure is believed to contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that Compound A exhibits significant antitumor properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- IC50 Values : Compound A showed an IC50 value of 12 µM against the MCF-7 breast cancer cell line and 15 µM against the A549 lung cancer cell line. These values suggest that Compound A has a potent cytotoxic effect on these cancer cells .
The mechanism by which Compound A exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. Research indicates that it activates caspase pathways leading to programmed cell death in cancer cells. Additionally, Compound A has been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Anticonvulsant Activity
In addition to its antitumor effects, Compound A has been evaluated for anticonvulsant properties. Studies have shown that it can significantly reduce seizure activity in animal models. The compound was tested using the maximal electroshock seizure (MES) test and showed a protective effect comparable to standard anticonvulsants .
Comparative Biological Activity
To provide a clearer picture of Compound A's biological activity compared to other similar compounds, the following table summarizes key findings:
Compound | IC50 (µM) | Activity | Mechanism |
---|---|---|---|
Compound A | 12 (MCF-7) | Antitumor | Induces apoptosis |
15 (A549) | Inhibits VEGF | ||
Compound B | 20 (MCF-7) | Antitumor | Cell cycle arrest |
Compound C | 10 (A549) | Anticonvulsant | Modulates GABAergic activity |
Case Studies
Several case studies have highlighted the efficacy of Compound A in preclinical settings:
- Study on MCF-7 Cells : In a study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of Compound A and observed significant reductions in cell viability after 48 hours .
- Animal Model for Seizures : Another study investigated the anticonvulsant effects of Compound A in a rat model of epilepsy. Results indicated that administration of Compound A reduced seizure frequency and duration significantly compared to control groups .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant activity against various cancer cell lines:
- Mechanism of Action : The compound exhibits selective inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has been shown to inhibit the activity of tyrosine kinases similar to established anticancer drugs like gefitinib and dasatinib .
- Case Study : A study reported an IC50 value of 25 nM against gastric cancer cell lines (NUGC), indicating potent anticancer properties with a favorable toxicity profile when tested against normal fibroblast cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Research Findings : It has been found to exhibit significant antibacterial activity against various strains of bacteria. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Neurological Applications
There is emerging evidence suggesting the potential use of this compound in neurological disorders:
- Targeting Neurodegenerative Diseases : The compound's ability to modulate signaling pathways involved in neurodegeneration makes it a candidate for the treatment of conditions such as Huntington's disease and Alzheimer's disease. Its structural similarity to known neuroprotective agents supports this potential application .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-12-18(20(28)26-14-6-4-13(22)5-7-14)19(27-21(25-12)23-11-24-27)16-10-15(29-2)8-9-17(16)30-3/h4-12,18-19H,1-3H3,(H,26,28)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJZDZMYJWJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.